

# An In-depth Technical Guide on 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

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## Compound of Interest

Compound Name: 5'-DMTr-dG(iBu)-Methyl  
phosphonamidite

Cat. No.: B15586143

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For researchers, scientists, and drug development professionals, understanding the characteristics and safe handling of reagents is paramount. This guide provides a comprehensive overview of **5'-DMTr-dG(iBu)-Methyl phosphonamidite**, a key building block in the synthesis of oligonucleotides.

## Chemical Identity and Properties

**5'-DMTr-dG(iBu)-Methyl phosphonamidite** is a protected deoxyguanosine phosphoramidite essential for the automated chemical synthesis of DNA.<sup>[1][2]</sup> The protecting groups, 5'-dimethoxytrityl (DMTr) and N-isobutyryl (iBu), are crucial for preventing unwanted side reactions during the stepwise assembly of the oligonucleotide chain.<sup>[1][3]</sup>

Property	Value	Reference
CAS Number	115131-08-3	[1][4]
Molecular Formula	C42H53N6O7P	[1][4][5]
Molecular Weight	784.9 g/mol	[1][4]
Appearance	Solid powder	[6]
Purity	≥95%	[6]
Storage	-20°C	[4][7]
Solubility	Soluble in dry acetonitrile or tetrahydrofuran (THF)	[1]

## Safety and Handling

Proper handling and storage are critical to ensure the stability of the reagent and the safety of laboratory personnel. The following information is a summary of key safety data.

Hazard Identification: While specific hazard classification data is not readily available, it is recommended to handle this compound with caution, as with all laboratory chemicals.[8] To the best of current knowledge, the toxicological properties have not been thoroughly investigated.[9]

### First Aid Measures:

- After inhalation: Move to fresh air.
- After skin contact: Immediately wash off with soap and plenty of water.[8]
- After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]
- After swallowing: Rinse mouth with water. Do not induce vomiting.[8] In all cases of exposure, it is advised to consult a physician.[8]

### Handling and Storage:

- Handle in a well-ventilated area.[8]
- Wear suitable protective clothing, including chemical-impermeable gloves and safety glasses.[8][9]
- Avoid the formation of dust and aerosols.[8]
- Store the container tightly closed in a dry, cool, and well-ventilated place.[8]
- The recommended storage temperature is -20°C.[4][7]

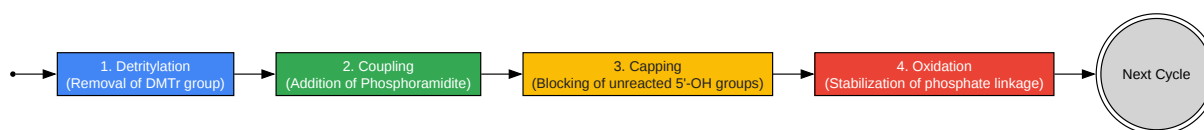
#### Personal Protective Equipment:

- Eye/face protection: Use safety glasses or chemical safety goggles.[9]
- Skin protection: Wear compatible chemical-resistant gloves.[9]
- Respiratory protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if necessary.[9]

## Application in Oligonucleotide Synthesis

**5'-DMTr-dG(iBu)-Methyl phosphoramidite** is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis.[2][3] This process involves a four-step cycle for the addition of each nucleotide to the growing DNA chain.

#### Experimental Workflow: The Phosphoramidite Cycle



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Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

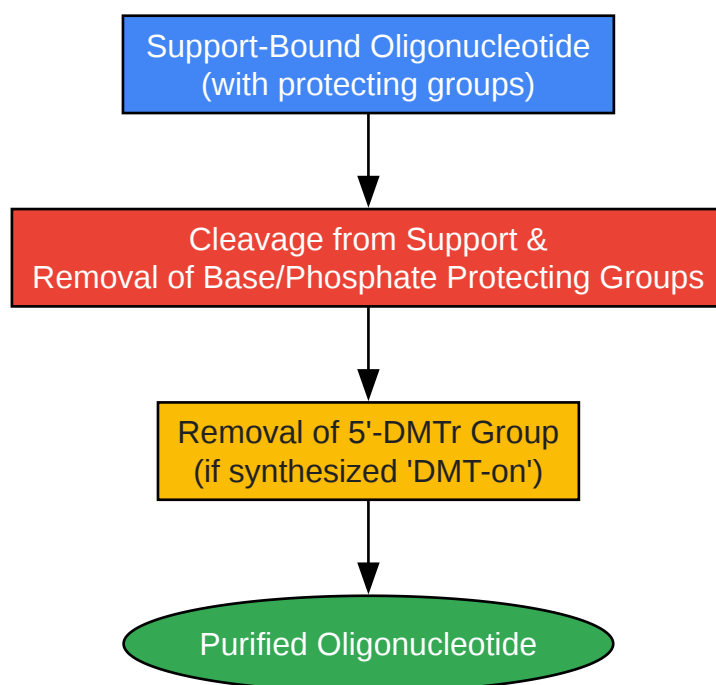
### Experimental Protocols:

- **Detritylation:** The acid-labile 5'-DMTr group is removed from the support-bound nucleoside using a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane.<sup>[10]</sup> This exposes the 5'-hydroxyl group for the next reaction.
- **Coupling:** The **5'-DMTr-dG(iBu)-Methyl phosphonamidite** is activated with a catalyst, typically tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.<sup>[10]</sup> This reaction is rapid, with recommended coupling times of 3-5 minutes.<sup>[11]</sup>
- **Capping:** Any unreacted 5'-hydroxyl groups are "capped" by acetylation with acetic anhydride and N-methylimidazole.<sup>[10]</sup> This prevents the formation of deletion-mutant oligonucleotides.
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, commonly an aqueous iodine solution.<sup>[10][12]</sup>

## Post-Synthesis Deprotection

After the desired oligonucleotide sequence has been synthesized, the protecting groups must be removed, and the oligonucleotide must be cleaved from the solid support.

Logical Relationship: Deprotection and Cleavage



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Caption: The workflow for post-synthesis cleavage and deprotection of the oligonucleotide.

#### Experimental Protocols:

- **Cleavage and Base Deprotection:** The oligonucleotide is typically cleaved from the solid support and the base (including the iBu group on guanine) and phosphate protecting groups are removed by treatment with a basic solution.[13][14] Common reagents for this step include concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[12][14] Deprotection with AMA can be completed in as little as 10 minutes at 65°C.[12]
- **Final DMTr Removal:** If the oligonucleotide was synthesized with the final 5'-DMTr group left on for purification purposes (DMT-on), it is removed by treatment with an acidic solution, such as 80% acetic acid.[12]

This guide provides essential information for the safe and effective use of **5'-DMTr-dG(iBu)-Methyl phosphonamidite** in a research and development setting. For further details, always refer to the specific Safety Data Sheet and technical documentation provided by the manufacturer.

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